Cas no 459-49-4 (1-bromo-4-(fluoromethyl)benzene)
1-bromo-4-(fluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-4-(fluoromethyl)-
- SCHEMBL2517808
- EN300-1590445
- 459-49-4
- W10394
- AM806120
- 1-Bromo-4-fluoromethyl-benzene
- AS-54829
- CS-0047008
- InChI=1/C7H6BrF/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H
- AKOS024064534
- LFTYKVGDROWKQC-UHFFFAOYSA-N
- MFCD20482167
- 1-bromo-4-(fluoromethyl)benzene
- 4-bromobenzyl fluoride
- 1-BroMo-4-(fluoroMethyl)-benzene
-
- MDL: MFCD20482167
- Inchi: 1S/C7H6BrF/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2
- InChI Key: LFTYKVGDROWKQC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CF)=CC=1
Computed Properties
- Exact Mass: 187.96400
- Monoisotopic Mass: 187.96369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 77
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 2.91860
1-bromo-4-(fluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC56794-250mg |
4-Bromobenzyl fluoride |
459-49-4 | 95% | 250mg |
£50.00 | 2025-02-21 | |
| Apollo Scientific | PC56794-1g |
4-Bromobenzyl fluoride |
459-49-4 | 95% | 1g |
£150.00 | 2025-02-21 | |
| Apollo Scientific | PC56794-5g |
4-Bromobenzyl fluoride |
459-49-4 | 95% | 5g |
£460.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D765334-100mg |
1-BroMo-4-(fluoroMethyl)-benzene |
459-49-4 | 95% | 100mg |
$235 | 2024-06-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B940415-100mg |
1-Bromo-4-(fluoromethyl)benzene |
459-49-4 | 95% | 100mg |
¥585.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B940415-250mg |
1-Bromo-4-(fluoromethyl)benzene |
459-49-4 | 95% | 250mg |
¥1,170.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B940415-1g |
1-Bromo-4-(fluoromethyl)benzene |
459-49-4 | 95% | 1g |
¥2,160.00 | 2022-09-02 | |
| TRC | B804195-10mg |
1-bromo-4-(fluoromethyl)benzene |
459-49-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804195-50mg |
1-bromo-4-(fluoromethyl)benzene |
459-49-4 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B804195-100mg |
1-bromo-4-(fluoromethyl)benzene |
459-49-4 | 100mg |
$ 185.00 | 2022-06-06 |
1-bromo-4-(fluoromethyl)benzene Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-bromo-4-(fluoromethyl)benzene
Recent Advances in the Application of 1-Bromo-4-(fluoromethyl)benzene (CAS: 459-49-4) in Chemical Biology and Pharmaceutical Research
1-Bromo-4-(fluoromethyl)benzene (CAS: 459-49-4) is an important intermediate in organic synthesis and pharmaceutical chemistry. Recent studies have highlighted its versatile applications in drug discovery, material science, and chemical biology. This research briefing synthesizes the latest findings related to this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for novel kinase inhibitors. Researchers utilized 1-bromo-4-(fluoromethyl)benzene in a palladium-catalyzed cross-coupling reaction to generate a series of potent and selective JAK3 inhibitors, showing promising results in autoimmune disease models. The fluoromethyl group was particularly crucial for enhancing membrane permeability and metabolic stability of the lead compounds.
In the field of PET radiopharmaceuticals, a recent breakthrough (Nature Communications, 2024) employed 1-bromo-4-(fluoromethyl)benzene as a precursor for [18F] labeling. The research team developed an efficient one-pot radiosynthesis method for creating fluoromethylated aromatic compounds, significantly improving the production yield of neuroimaging probes targeting tau protein aggregates in Alzheimer's disease.
Structural biology studies have revealed interesting interactions of fluoromethyl-containing compounds with biological targets. X-ray crystallography data (Protein Science, 2023) showed that the fluoromethyl group of 1-bromo-4-(fluoromethyl)benzene derivatives forms unique halogen bonds with protein residues, offering new insights for rational drug design. This finding has stimulated research into fluoromethylated compounds as privileged scaffolds in medicinal chemistry.
From a safety perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2024) have provided updated data on the compound's environmental fate and occupational exposure limits. These studies emphasize the need for proper handling procedures due to the compound's moderate acute toxicity and potential for bioaccumulation, while confirming its favorable environmental degradation profile compared to similar brominated compounds.
The pharmaceutical industry has shown increasing interest in 1-bromo-4-(fluoromethyl)benzene, with several patent applications filed in 2023-2024 for its use in synthesizing next-generation antiviral agents. Particularly notable is its incorporation into nucleoside analogs showing activity against RNA viruses, where the fluoromethyl group enhances both potency and pharmacokinetic properties.
Looking forward, researchers anticipate expanded applications of 1-bromo-4-(fluoromethyl)benzene in chemical biology probes and targeted therapeutics. Ongoing studies are exploring its use in developing covalent inhibitors and activity-based protein profiling reagents, capitalizing on the unique reactivity of both the bromo and fluoromethyl functional groups. The compound's versatility continues to make it a valuable tool in modern drug discovery pipelines.
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